

# Spectroscopic Profile of Phenylalanylphenylalanine Methyl Ester: A Technical Guide

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## Compound of Interest

Compound Name: *Phenylalanylphenylalanine methyl ester*

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## Introduction

**Phenylalanylphenylalanine methyl ester** (Phe-Phe-OMe) is a dipeptide derivative that serves as a fundamental building block in peptide synthesis and various biochemical studies. Its structural characterization is crucial for ensuring purity, confirming identity, and understanding its conformational properties. This technical guide provides a comprehensive overview of the key spectroscopic data for **Phenylalanylphenylalanine methyl ester** and its N-acetylated analog, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. This document is intended for researchers, scientists, and professionals in the field of drug development and peptide chemistry, offering detailed experimental protocols and a structured presentation of spectroscopic data.

## Spectroscopic Data

The following sections present the available spectroscopic data for **Phenylalanylphenylalanine methyl ester** and its derivatives. Due to the limited availability of a complete experimental dataset for the unprotected **Phenylalanylphenylalanine methyl ester** ( $\text{H}_2\text{N-Phe-Phe-OMe}$ ), data for the closely related N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe) is provided as a primary reference, particularly for NMR analysis.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide detailed information about the chemical environment of individual atoms.

$^1\text{H}$  NMR Data for N-acetyl-L-phenylalanyl-L-phenylalanine methyl ester (Ac-Phe-Phe-OMe)

The following table summarizes the  $^1\text{H}$  NMR spectral data for Ac-Phe-Phe-OMe.<sup>[1]</sup>

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
1.90	s	3H	Acetyl-CH <sub>3</sub>
... (further peaks)	...	...	...

Note: A complete peak list and coupling constants were not available in the cited literature. The provided data is based on a published spectrum.

$^{13}\text{C}$  NMR Data

Experimental  $^{13}\text{C}$  NMR data for **Phenylalanylphenylalanine methyl ester** was not readily available in the searched literature. However, data for a similar Boc-protected dipeptide, (S,S)-Boc-Phe-Val-OMe, provides an indication of the expected chemical shifts for the phenylalanine residue.

Chemical Shift ( $\delta$ ) ppm	Assignment (in (S,S)-Boc-Phe-Val-OMe)
171.8	C=O
170.5	C=O
135.6	CqAr
134.5	CqAr
129.4	CHAr
129.2	CHAr
129.0	CHAr
128.6	CHAr
127.4	CHAr
127.1	CHAr
53.0	CH
52.3	CH
43.6	CH <sub>2</sub>
37.6	CH <sub>2</sub>

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For **Phenylalanylphenylalanine methyl ester**, the exact mass can be calculated from its molecular formula, C<sub>19</sub>H<sub>22</sub>N<sub>2</sub>O<sub>3</sub>.

Parameter	Value	Source
Molecular Formula	C <sub>19</sub> H <sub>22</sub> N <sub>2</sub> O <sub>3</sub>	PubChem
Exact Mass	326.16304 Da	<a href="#">[2]</a>
Molecular Weight	326.40 g/mol	<a href="#">[2]</a>

An experimental mass spectrum for the related compound, N-Acetyl-L-phenylalanine methyl ester, shows a molecular ion peak and characteristic fragmentation patterns that can be used as a reference for interpreting the mass spectrum of **Phenylalanylphenylalanine methyl ester**.<sup>[3]</sup>

## Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of a peptide is characterized by specific absorption bands corresponding to the amide and carbonyl groups. While a specific experimental IR spectrum for **Phenylalanylphenylalanine methyl ester** was not found, the expected characteristic absorption bands are listed below based on typical values for dipeptides.

Wavenumber (cm <sup>-1</sup> )	Functional Group
~3300	N-H stretch (amide A)
~3060	Aromatic C-H stretch
~2950	Aliphatic C-H stretch
~1740	C=O stretch (ester)
~1650	C=O stretch (amide I)
~1540	N-H bend (amide II)

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. These protocols are based on standard techniques for the analysis of peptides.

## NMR Spectroscopy

Sample Preparation:

- Dissolve 5-10 mg of the peptide in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>).
- Transfer the solution to a 5 mm NMR tube.

#### Data Acquisition:

- Acquire  $^1\text{H}$  NMR spectra on a 400 MHz or higher field spectrometer.
- Acquire  $^{13}\text{C}$  NMR spectra on the same instrument, typically at a frequency of 100 MHz.
- Standard acquisition parameters for both  $^1\text{H}$  and  $^{13}\text{C}$  NMR should be used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

## Mass Spectrometry (Electrospray Ionization - ESI)

#### Sample Preparation:

- Prepare a dilute solution of the peptide (approximately 1 mg/mL) in a solvent compatible with mass spectrometry, such as methanol or acetonitrile/water with 0.1% formic acid.

#### Data Acquisition:

- Introduce the sample into the ESI source of a mass spectrometer.
- Acquire the mass spectrum in positive ion mode.
- The mass range should be set to scan for the expected molecular ion peak ( $[\text{M}+\text{H}]^+$ ) of **Phenylalanylphenylalanine methyl ester** ( $m/z \approx 327.17$ ).

## Infrared (IR) Spectroscopy

#### Sample Preparation (Attenuated Total Reflectance - ATR):

- Place a small amount of the solid peptide sample directly onto the ATR crystal.
- Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.

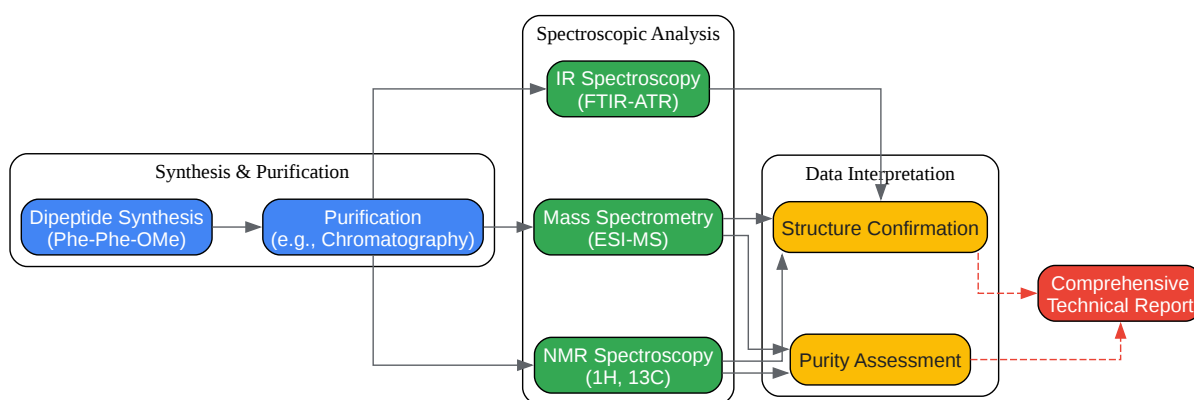
#### Data Acquisition:

- Record the IR spectrum over the range of 4000-400  $\text{cm}^{-1}$ .
- Collect a sufficient number of scans to obtain a high-quality spectrum.

- Perform a background scan of the empty ATR crystal prior to sample analysis.

## Workflow for Spectroscopic Characterization

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a dipeptide such as **Phenylalanylphenylalanine methyl ester**.



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Caption: Workflow for the synthesis, purification, and spectroscopic characterization of **Phenylalanylphenylalanine methyl ester**.

This guide provides a foundational set of spectroscopic data and methodologies for the characterization of **Phenylalanylphenylalanine methyl ester** and its derivatives. For definitive structural elucidation, it is always recommended to acquire a full set of experimental data for the specific compound of interest.

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## References

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